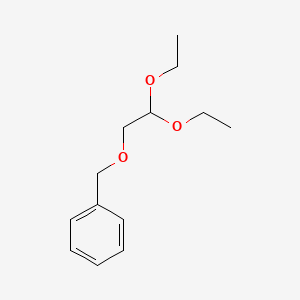

Benzyloxyacetaldehyde diethyl acetal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethoxyethoxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYTZCJKJNWMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COCC1=CC=CC=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962698 | |

| Record name | [(2,2-Diethoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42783-78-8 | |

| Record name | [(2,2-Diethoxyethoxy)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42783-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2,2-Diethoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, [(2,2-diethoxyethoxy)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyloxyacetaldehyde diethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Benzyloxyacetaldehyde diethyl acetal?

An In-Depth Technical Guide to the Physical Properties of Benzyloxyacetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key organic compound utilized in a variety of synthetic pathways, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its unique structural features, combining a benzyloxy group with a diethyl acetal, render it a versatile building block. A thorough understanding of its physical properties is paramount for its effective handling, application in reactions, and for the purification of resulting products. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering insights into the practical implications of these properties for laboratory and process chemistry.

Molecular Structure and Identity

The foundational step in understanding the physicochemical behavior of a compound is to analyze its molecular structure. This compound, with the IUPAC name [(2,2-diethoxyethoxy)methyl]benzene, possesses a combination of aromatic and aliphatic ether functionalities, as well as an acetal group. This structure dictates its reactivity, solubility, and other physical attributes.

Caption: Molecular Structure of this compound

Summary of Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various authoritative sources. These values are critical for experimental design, including reaction setup, solvent selection, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀O₃ | [1][2][3][4] |

| Molecular Weight | 224.30 g/mol | [1][2] |

| Appearance | Clear colorless liquid | [2][5] |

| Boiling Point | 99-100 °C at 0.6 mmHg | [2][6] |

| Density | 0.987 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.4770-1.4810 | [2][5][6] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [2] |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents. | |

| CAS Number | 42783-78-8 | [1][2][3][4][5][7] |

Detailed Analysis of Physical Properties

Boiling Point: A Critical Parameter for Purification

The boiling point of this compound is reported as 99-100 °C at a reduced pressure of 0.6 mmHg.[2][6] This property is of utmost importance for purification by distillation. The specification of the boiling point at a reduced pressure indicates that the compound is likely susceptible to decomposition at its atmospheric boiling point. High temperatures can lead to the elimination of ethanol or other degradation pathways. Therefore, vacuum distillation is the required method for obtaining high-purity material. The relatively high boiling point, even under vacuum, is a consequence of its molecular weight and the presence of polar ether linkages which contribute to intermolecular dipole-dipole interactions.

Density and its Implications

With a density of 0.987 g/mL at 25 °C, this compound is slightly less dense than water.[2][6] This information is crucial for liquid-liquid extractions. In a biphasic system with water, it will form the upper layer, facilitating its separation from aqueous washes. This property is also essential for calculating molar quantities from a given volume of the substance.

Refractive Index: A Quick Purity Check

The refractive index, measured at 1.478 (at 20°C using the D-line of a sodium lamp), is a sensitive measure of the purity of a liquid sample.[6] For researchers synthesizing or using this compound, a quick measurement of the refractive index can provide an immediate indication of whether the material is pure or contains impurities, such as starting materials or solvents. Any significant deviation from the reported range of 1.4770-1.4810 could suggest contamination.[2][5]

Flash Point and Safety Considerations

The flash point of this compound is 79 °C (174.2 °F) in a closed cup test.[2] This classifies it as a combustible liquid. While not highly flammable, it will ignite with a source of ignition at or above this temperature. Therefore, it is essential to handle this compound in a well-ventilated area, away from open flames and sparks. Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.

Experimental Protocols: Not Explicitly Detailed but Inferred

While the provided search results do not contain detailed step-by-step experimental protocols for determining these physical properties, standard methodologies are implied:

-

Boiling Point Determination: The boiling point at reduced pressure would be determined using a vacuum distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a specific pressure (0.6 mmHg) is recorded.

-

Density Measurement: This is typically measured using a pycnometer or a digital density meter at a controlled temperature (25 °C).

-

Refractive Index Measurement: A refractometer, calibrated and maintained at 20 °C, would be used to measure the refractive index at the sodium D-line.

-

Flash Point Determination: A closed-cup flash point tester would be used, where the liquid is heated in a closed vessel, and a small flame is periodically introduced to the vapor space to determine the lowest temperature at which the vapors ignite.

Chemical Identification and Data

For unambiguous identification and data retrieval, the following identifiers are crucial:

Conclusion

The physical properties of this compound define its behavior in a laboratory and industrial setting. Its high boiling point under vacuum necessitates specific purification techniques, while its density and refractive index serve as useful parameters for handling and quality control. A clear understanding of its combustible nature, as indicated by its flash point, is critical for ensuring safe laboratory practice. This technical guide provides researchers, scientists, and drug development professionals with the essential physical data and practical insights required to effectively and safely utilize this versatile chemical intermediate.

References

- 1. This compound | C13H20O3 | CID 4321487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. A14474.09 [thermofisher.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. This compound 95 42783-78-8 [sigmaaldrich.com]

Benzyloxyacetaldehyde Diethyl Acetal: A Comprehensive Technical Guide for Synthetic Chemists

Abstract

Benzyloxyacetaldehyde diethyl acetal, identified by CAS number 42783-78-8, is a pivotal protected aldehyde building block in modern organic synthesis.[1] Its unique structure, combining a stable acetal protecting group with a versatile benzyloxy moiety, makes it an invaluable intermediate, particularly in the multi-step synthesis of complex molecules for pharmaceutical and life sciences research. This guide provides an in-depth analysis of its chemical and physical properties, a detailed synthesis protocol, its mechanistic role as a protecting group, and a field-proven application in the synthesis of nucleoside analogues, a critical class of therapeutic agents.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is critical for its effective application in experimental design. This compound is a stable, combustible liquid at room temperature.[2] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 42783-78-8 | [1][2] |

| Molecular Formula | C₁₃H₂₀O₃ | [1] |

| Molecular Weight | 224.30 g/mol | [1] |

| IUPAC Name | 2,2-diethoxyethoxymethylbenzene | [1] |

| Synonyms | ((2,2-Diethoxyethoxy)methyl)benzene, 1-Benzyloxy-2,2-diethoxyethane | [1] |

| Appearance | Clear, colorless liquid | N/A |

| Density | 0.987 g/mL at 25 °C | [2] |

| Boiling Point | 99-100 °C at 0.6 mmHg | [2] |

| Refractive Index | n20/D 1.478 | [2] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [2] |

Synthesis of this compound

The synthesis of this acetal is a two-stage process that underscores a common strategy in organic synthesis: the protection of a reactive functional group. First, the precursor aldehyde, benzyloxyacetaldehyde, is synthesized, followed by its conversion to the diethyl acetal.

Stage 1: Synthesis of Benzyloxyacetaldehyde

The immediate precursor, benzyloxyacetaldehyde, is a non-natural aldehyde that can be prepared through the selective oxidation of 2-benzyloxyethanol. A robust and scalable method involves the use of a nitroxy radical catalyst, such as those derived from TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), in the presence of a stoichiometric oxidant like hypochlorous acid.[3] This catalytic approach avoids the use of heavy metal oxidants and offers high yields.[3]

Experimental Protocol: Oxidation of 2-Benzyloxyethanol [3]

-

Reaction Setup: A three-necked flask is charged with 2-benzyloxyethanol (1.0 eq), dichloromethane (DCM) as the solvent, water, a phosphate buffer (e.g., dipotassium hydrogenphosphate), and a catalytic amount of a stable nitroxy radical (e.g., 4-acetoxy-TEMPO, ~0.0015 eq).

-

Cooling: The reaction mixture is cooled to 0-5 °C in an ice bath with vigorous stirring.

-

Oxidant Addition: An aqueous solution of sodium hypochlorite (NaOCl) is added dropwise over several hours, maintaining the internal temperature below 20 °C. The NaOCl reacts with the buffer to generate hypochlorous acid in situ, which is the active oxidant.

-

Quenching and Workup: After the reaction is complete, the remaining oxidant is quenched by adding a reducing agent like sodium thiosulfate.

-

Extraction and Purification: The organic layer is separated, washed with saturated sodium chloride solution (brine), and dried. The solvent is removed under reduced pressure. The crude benzyloxyacetaldehyde is then purified by vacuum distillation to yield a colorless oil.[3]

Stage 2: Acetal Formation

The transformation of an aldehyde into an acetal is a classic and highly effective method for protecting the carbonyl group from nucleophiles and bases. The reaction is an acid-catalyzed equilibrium process. To drive the reaction to completion, water, the byproduct, must be removed.

Experimental Protocol: Acetalization of Benzyloxyacetaldehyde

-

Reaction Setup: Benzyloxyacetaldehyde (1.0 eq) is dissolved in an excess of absolute ethanol, which serves as both reactant and solvent.

-

Catalyst and Dehydrating Agent: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or pyridinium p-toluenesulfonate) is added. A dehydrating agent, such as triethyl orthoformate, is also included to react with the water formed and drive the equilibrium towards the product.

-

Reaction Conditions: The mixture is stirred at room temperature until analysis (e.g., by TLC or GC) indicates the complete consumption of the starting aldehyde.

-

Workup and Purification: The reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution. The mixture is extracted with a nonpolar solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to afford pure this compound.

Caption: Workflow for the two-stage synthesis of the target compound.

Role in Drug Development: Synthesis of Nucleoside Analogues

A primary application of this compound is as a key building block in the synthesis of modified nucleosides, which are cornerstone therapeutics for antiviral and anticancer treatments.[4][5] The acetal serves as a stable, masked equivalent of a two-carbon electrophilic fragment, which can be unveiled at a later stage in the synthesis.

A notable example is its use in the creation of novel 1,3-dioxolane nucleoside analogues. In these syntheses, the benzyloxyacetaldehyde moiety is used to construct the core of the modified sugar ring. The benzyl ether provides a stable protecting group for the hydroxyl function, while the diethyl acetal masks the aldehyde. This dual protection allows for selective manipulations at other parts of the molecule. The acetal is stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents, but can be readily hydrolyzed under acidic conditions to reveal the reactive aldehyde for subsequent cyclization steps.[4]

Reactivity and Deprotection Mechanism

The utility of an acetal as a protecting group is defined by its stability under certain conditions and its clean removal under others. The diethyl acetal of benzyloxyacetaldehyde is exceptionally stable in neutral and basic media, making it orthogonal to many common synthetic transformations.

Deprotection is achieved by acid-catalyzed hydrolysis. The mechanism involves the protonation of one of the acetal oxygen atoms, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by water, and subsequent deprotonation liberates the parent aldehyde and a second molecule of ethanol.

Caption: Simplified mechanism for the acid-catalyzed deprotection of the acetal.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[2] All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

Conclusion

This compound is a highly valuable and versatile building block for advanced organic synthesis. Its robust nature as a protected aldehyde, combined with the utility of the benzyloxy group, provides chemists with a reliable tool for constructing complex molecular architectures. Its demonstrated application in the synthesis of pharmaceutically relevant nucleoside analogues highlights its importance to the drug discovery and development pipeline. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

- 1. This compound | C13H20O3 | CID 4321487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Benzyloxy)acetaldehyde | CAS#:60656-87-3 | Chemsrc [chemsrc.com]

- 3. US6624331B1 - Process for the preparation of benzyloxyacetaldehyde - Google Patents [patents.google.com]

- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 5. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzyloxyacetaldehyde Diethyl Acetal

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for benzyloxyacetaldehyde diethyl acetal. As a crucial analytical technique in modern drug development and chemical research, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering detailed spectral interpretation, a foundational experimental protocol, and a discussion of the underlying principles governing the spectral characteristics of this molecule. While direct experimental spectra from primary databases are often behind paywalls, this guide presents a robust, predicted dataset based on established principles and spectral data from analogous compounds, ensuring a high degree of scientific validity and practical utility.

Introduction: The Role of NMR in Characterizing this compound

This compound, with the chemical formula C₁₃H₂₀O₃, is a versatile organic compound utilized in various synthetic pathways.[1] Its structure incorporates several key functional groups: a benzene ring, a benzylic ether linkage, and a diethyl acetal. The precise arrangement of these groups is critical to its reactivity and function.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical method for the unambiguous structural elucidation of such molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides a detailed map of the chemical environment of each atom within the molecule. This allows for the confirmation of the desired structure, identification of impurities, and a deeper understanding of its electronic and conformational properties.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a detailed assignment of each resonance and explaining the rationale based on fundamental NMR principles.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-a | ~7.35 | Multiplet | 5H | - | Aromatic protons of the phenyl group. |

| H-b | ~4.75 | Triplet | 1H | ~5.5 | Acetal proton, deshielded by two adjacent oxygen atoms. |

| H-c | ~4.55 | Singlet | 2H | - | Benzylic protons, deshielded by the adjacent oxygen and phenyl group. |

| H-d | ~3.65 | Quartet | 4H | ~7.0 | Methylene protons of the ethoxy groups, adjacent to an oxygen atom. |

| H-e | ~3.55 | Doublet | 2H | ~5.5 | Methylene protons adjacent to the benzyloxy oxygen. |

| H-f | ~1.20 | Triplet | 6H | ~7.0 | Methyl protons of the ethoxy groups. |

Visualization of Proton Environments

The following diagram illustrates the distinct proton environments in this compound.

Caption: Molecular structure with labeled proton environments.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-a): The five protons on the benzene ring are expected to appear as a multiplet around 7.35 ppm. Their chemical environment is similar, leading to overlapping signals.

-

Acetal Proton (H-b): The single proton on the acetal carbon is significantly deshielded by the two adjacent oxygen atoms, resulting in a downfield shift to approximately 4.75 ppm. It appears as a triplet due to coupling with the two neighboring methylene protons (H-e).

-

Benzylic Protons (H-c): The two protons of the benzylic methylene group are deshielded by both the adjacent oxygen atom and the aromatic ring, placing their signal at around 4.55 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet.

-

Ethoxy Methylene Protons (H-d): The four protons of the two equivalent methylene groups in the diethyl acetal moiety are adjacent to an oxygen atom, shifting their resonance to about 3.65 ppm. Each methylene group is coupled to the three protons of the adjacent methyl group, resulting in a quartet.

-

Benzyloxy Methylene Protons (H-e): The two protons of the methylene group adjacent to the benzyloxy oxygen are predicted to resonate at approximately 3.55 ppm. They are coupled to the acetal proton (H-b), leading to a doublet.

-

Ethoxy Methyl Protons (H-f): The six protons of the two equivalent methyl groups are in a typical alkyl environment and appear at around 1.20 ppm. They are coupled to the adjacent methylene protons (H-d), resulting in a triplet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in a molecule. The predicted chemical shifts are referenced to TMS.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Labeled Carbon | Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~138.5 | Quaternary aromatic carbon attached to the benzylic group. |

| C-2, C-6 | ~128.4 | Aromatic CH carbons ortho to the substituent. |

| C-3, C-5 | ~127.7 | Aromatic CH carbons meta to the substituent. |

| C-4 | ~127.5 | Aromatic CH carbon para to the substituent. |

| C-7 | ~101.5 | Acetal carbon, significantly deshielded by two oxygen atoms. |

| C-8 | ~73.5 | Benzylic methylene carbon. |

| C-9 | ~70.0 | Methylene carbon adjacent to the benzyloxy oxygen. |

| C-10 | ~62.0 | Methylene carbons of the ethoxy groups. |

| C-11 | ~15.3 | Methyl carbons of the ethoxy groups. |

Visualization of Carbon Environments

The following diagram illustrates the distinct carbon environments in this compound.

Caption: Molecular structure with labeled carbon environments.

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (C-1 to C-6): The aromatic carbons resonate in the typical downfield region of 127-139 ppm. The quaternary carbon (C-1) attached to the benzyloxy group is expected at the most downfield position. The other aromatic carbons will have slightly different chemical shifts due to their positions relative to the substituent.

-

Acetal Carbon (C-7): This carbon is bonded to two oxygen atoms, causing a significant downfield shift to approximately 101.5 ppm.

-

Benzylic Methylene Carbon (C-8): The benzylic carbon is deshielded by the adjacent oxygen and the aromatic ring, with a predicted chemical shift of around 73.5 ppm.

-

Benzyloxy Methylene Carbon (C-9): The methylene carbon adjacent to the benzyloxy oxygen is expected at approximately 70.0 ppm.

-

Ethoxy Methylene Carbons (C-10): The two equivalent methylene carbons of the ethoxy groups are shifted downfield by the adjacent oxygen atoms to around 62.0 ppm.

-

Ethoxy Methyl Carbons (C-11): The two equivalent methyl carbons of the ethoxy groups appear in the typical upfield alkyl region at approximately 15.3 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the general steps for acquiring NMR data.

Caption: A generalized workflow for NMR data acquisition and processing.

Conclusion

This technical guide has provided a detailed, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations offer a valuable resource for the structural verification and characterization of this compound. The outlined experimental protocol provides a solid foundation for researchers to acquire high-quality NMR data. A thorough understanding of NMR spectroscopy is indispensable in modern chemical and pharmaceutical sciences, and this guide serves as a practical example of its application in elucidating molecular structure.

References

Solubility of Benzyloxyacetaldehyde diethyl acetal in common organic solvents.

An In-depth Technical Guide to the Solubility of Benzyloxyacetaldehyde Diethyl Acetal in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 42783-78-8). The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the theoretical principles governing the solubility of this compound based on its molecular structure and offers a detailed, field-proven experimental protocol for its empirical determination. The guide includes predictive solubility data, a structured methodology for laboratory validation, and visual aids to facilitate understanding and application.

Introduction to this compound

This compound, with the linear formula C₆H₅CH₂OCH₂CH(OC₂H₅)₂, is a versatile organic compound. Its structure incorporates a benzyl group, an ether linkage, and a diethyl acetal functional group. These structural features impart a unique combination of polarity and steric hindrance that dictates its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for its application in organic synthesis, purification processes such as chromatography and extraction, and formulation development.

Key Physicochemical Properties:

-

Molecular Formula: C₁₃H₂₀O₃[1]

-

Molecular Weight: 224.30 g/mol [1]

-

Appearance: Colorless liquid[2]

-

Density: 0.987 g/mL at 25 °C

-

Boiling Point: 99-100 °C at 0.6 mmHg

-

Refractive Index: n20/D 1.478

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a covalent compound like this compound.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound possesses both nonpolar and polar characteristics.

-

Nonpolar Moiety: The benzene ring (C₆H₅) is inherently nonpolar and lipophilic, favoring solubility in nonpolar organic solvents.

-

Polar Moieties: The ether linkage (-O-) and the two ethoxy groups (-OC₂H₅) of the acetal introduce polarity through their electronegative oxygen atoms. These groups can act as hydrogen bond acceptors.

The overall polarity of the molecule is moderate. It lacks a hydroxyl or amine group, meaning it cannot act as a hydrogen bond donor. The presence of the bulky benzyl and diethyl acetal groups also influences how effectively solvent molecules can surround and solvate the compound.

Based on this structural analysis, we can predict the following solubility patterns:

-

High Solubility: Expected in solvents of moderate polarity, such as ethers (diethyl ether, tetrahydrofuran), ketones (acetone), and esters (ethyl acetate).

-

Good Solubility: Likely in nonpolar aromatic solvents (toluene) due to the presence of the benzene ring, and in alcohols (ethanol, methanol) where the polar groups can interact.

-

Limited to Low Solubility: Expected in highly nonpolar aliphatic solvents (hexane, cyclohexane) and highly polar, protic solvents like water.

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for the qualitative and semi-quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system for generating reliable and reproducible results.

Materials and Equipment

-

This compound (solute)

-

A range of common organic solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Spatula

Experimental Workflow Diagram

The following diagram outlines the logical progression of the solubility testing procedure.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Addition of Solute: Using a micropipette, add 0.1 mL of this compound to each labeled test tube.

-

Addition of Solvent: Add 1.0 mL of the corresponding solvent to each test tube. This creates a standard volume-to-volume ratio for comparison.

-

Mixing: Cap each test tube securely and vortex the mixture vigorously for 60 seconds to ensure thorough mixing.[3]

-

Observation: Allow the mixture to stand for a few minutes and then visually inspect it against a well-lit background.

-

Soluble/Miscible: The mixture appears as a single, clear, and homogeneous liquid phase.[3]

-

Insoluble/Immiscible: The mixture forms two distinct layers, or the solute is present as visible droplets suspended in the solvent.[3]

-

Partially Soluble: The mixture may appear cloudy or form a homogenous phase initially, but a second phase separates upon standing. For practical purposes in many applications, this can be classified as insoluble.

-

-

Recording Data: Record the observations for each solvent in a structured table.

Safety Precautions

-

Conduct all experiments in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is harmful if swallowed.[1] Avoid ingestion and inhalation.

-

Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of specific hazards.

Predicted and Experimental Solubility Data

The following table summarizes the predicted solubility of this compound based on theoretical principles and provides a template for recording experimental results.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Observation |

| Nonpolar | Hexane | 0.1 | Low / Insoluble | |

| Toluene | 2.4 | Soluble | ||

| Polar Aprotic | Diethyl Ether | 2.8 | Soluble | |

| Dichloromethane | 3.1 | Soluble | ||

| Ethyl Acetate | 4.4 | Soluble | ||

| Acetone | 5.1 | Soluble | ||

| Polar Protic | Ethanol | 4.3 | Soluble | |

| Methanol | 5.1 | Soluble | ||

| Water | 10.2 | Insoluble |

Conclusion

This compound is a compound of moderate polarity, exhibiting good solubility in a wide range of common organic solvents, from nonpolar aromatic hydrocarbons like toluene to polar aprotic and protic solvents such as ethyl acetate and ethanol. Its insolubility in water and low solubility in nonpolar aliphatic solvents like hexane are also key characteristics. The provided experimental protocol offers a reliable method for confirming these predictions and for testing solubility in other solvent systems relevant to specific research and development needs. This comprehensive understanding of its solubility profile is essential for optimizing its use in synthetic chemistry and pharmaceutical applications.

References

Synthesis and purification of Benzyloxyacetaldehyde diethyl acetal.

An In-Depth Technical Guide to the Synthesis and Purification of Benzyloxyacetaldehyde Diethyl Acetal

Authored by Gemini, Senior Application Scientist

Introduction

This compound, with the chemical formula C₆H₅CH₂OCH₂CH(OC₂H₅)₂, is a valuable bifunctional molecule widely employed as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its structure incorporates a protected aldehyde (the diethyl acetal) and a benzyl ether, providing a versatile scaffold for multi-step synthetic strategies. The acetal group offers robust protection for the highly reactive aldehyde functionality under a variety of conditions, including those involving nucleophiles and bases, while the benzyl group is a common protecting group for alcohols that can be selectively removed under reductive conditions.

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen synthetic strategy, the critical parameters for success, and the self-validating protocols required to ensure a high-purity final product.

Strategic Synthesis Design: The Williamson Ether Synthesis

The formation of the core ether linkage in this compound is most reliably achieved via the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide, and it remains one of the most robust and versatile methods for preparing ethers.[2][3][4]

The key bond disconnection reveals two potential synthetic pathways:

-

Route A: Reaction of a benzyl alkoxide with an electrophilic acetaldehyde diethyl acetal derivative, such as 2-bromoacetaldehyde diethyl acetal.

-

Route B: Reaction of a benzylic halide (e.g., benzyl bromide) with the alkoxide derived from glycolaldehyde diethyl acetal.

While both routes are chemically plausible, Route A is demonstrably superior in a practical laboratory setting. The primary reason is the commercial availability and stability of the key electrophile, 2-bromoacetaldehyde diethyl acetal.[1][5] Furthermore, generating the benzyl alkoxide from benzyl alcohol is a straightforward and high-yielding transformation. Route B would necessitate the synthesis and isolation of the less common glycolaldehyde diethyl acetal, adding unnecessary steps and potential for yield loss.

Therefore, this guide will focus exclusively on the optimized protocol for Route A.

Overall Reaction Scheme:

Core Synthesis Protocol: A Validated Methodology

This protocol is designed for reproducibility and scalability. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the procedure as needed.

Reagents and Materials

Proper preparation and handling of reagents are paramount. All glassware must be oven- or flame-dried prior to use, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the highly basic alkoxide by atmospheric moisture.

| Reagent | CAS Number | Molecular Wt. | Amount (1.0 eq) | Moles | Key Properties |

| Benzyl Alcohol | 100-51-6 | 108.14 g/mol | 10.81 g | 0.10 mol | Reagent grade, distilled |

| Sodium Hydride (NaH) | 7646-69-7 | 24.00 g/mol | 4.40 g (60% disp.) | 0.11 mol (1.1 eq) | 60% dispersion in mineral oil[6][7] |

| 2-Bromoacetaldehyde diethyl acetal | 2032-35-1 | 197.07 g/mol | 19.71 g | 0.10 mol | Lachrymatory, handle in fume hood[8] |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 200 mL | - | Anhydrous, <50 ppm H₂O |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 g/mol | As needed | - | For extraction |

| Saturated NaCl (Brine) | 7647-14-5 | - | As needed | - | For workup |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | As needed | - | For drying |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Alkoxide Formation:

-

To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add sodium hydride (4.40 g of a 60% dispersion in mineral oil, 0.11 mol).

-

Suspend the NaH in 150 mL of anhydrous THF. Cool the slurry to 0 °C using an ice-water bath.

-

Causality: Using an aprotic solvent like THF is crucial as it will not react with the sodium hydride but effectively solvates the resulting alkoxide.[6] Cooling the vessel is necessary to control the exothermic reaction between NaH and benzyl alcohol and to moderate the rate of hydrogen gas evolution.

-

In a separate, dry dropping funnel, prepare a solution of benzyl alcohol (10.81 g, 0.10 mol) in 50 mL of anhydrous THF.

-

Add the benzyl alcohol solution dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased. The formation of a clear to slightly hazy solution of sodium benzylate indicates the completion of the deprotonation.

-

-

Nucleophilic Substitution (Sₙ2 Reaction):

-

Cool the freshly prepared sodium benzylate solution back down to 0 °C.

-

Add 2-bromoacetaldehyde diethyl acetal (19.71 g, 0.10 mol) dropwise via syringe or dropping funnel over 20 minutes.

-

Causality: This step is the core Sₙ2 reaction.[4] The benzylate anion is a potent nucleophile that attacks the primary carbon bearing the bromine atom, which is an excellent leaving group. Maintaining a low temperature during the addition helps to prevent potential side reactions.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours) to ensure the reaction proceeds to completion. A fine white precipitate of sodium bromide will form.

-

-

Reaction Quench and Aqueous Workup:

-

Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of water to destroy any residual sodium hydride.

-

Transfer the mixture to a 1 L separatory funnel. Add 150 mL of diethyl ether and 100 mL of water. Shake vigorously and allow the layers to separate.

-

Separate the layers and extract the aqueous phase with an additional 2 x 100 mL portions of diethyl ether.

-

Combine all organic layers and wash sequentially with 100 mL of water and 100 mL of saturated aqueous sodium chloride (brine).

-

Causality: The aqueous workup serves to remove the inorganic byproduct (NaBr) and other water-soluble impurities. The brine wash helps to break any emulsions and begins the process of removing water from the organic layer.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

-

Reaction Mechanism Diagram

Caption: Mechanism of the Williamson ether synthesis for the target molecule.

Purification: Achieving High Purity via Vacuum Distillation

The crude product, while largely the desired acetal, requires purification to remove unreacted starting materials and high-boiling point impurities. Fractional distillation under reduced pressure is the most effective method.[9][10]

Rationale and Setup

The target molecule has a high boiling point, and heating to this temperature at atmospheric pressure risks thermal decomposition. Applying a vacuum lowers the boiling point to a safe temperature range. A fractionating column (e.g., a Vigreux or packed column) is essential to efficiently separate components with close boiling points.

| Compound | Boiling Point (Atmospheric) | Boiling Point (Reduced Pressure) |

| Benzyl Alcohol | 205 °C | 93 °C @ 10 mmHg |

| 2-Bromoacetaldehyde diethyl acetal | 182-184 °C | 62-63 °C @ 15 mmHg[8] |

| This compound | ~280-290 °C (est.) | 99-100 °C @ 0.6 mmHg |

Distillation Protocol

-

Set up a fractional distillation apparatus for vacuum service. Ensure all glass joints are properly sealed with vacuum grease.

-

Transfer the crude oil to an appropriately sized distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.

-

Slowly apply vacuum and begin heating the distillation pot with a heating mantle.

-

Collect and discard any initial low-boiling fractions, which may contain residual THF, benzyl alcohol, and unreacted bromoacetal.

-

Carefully monitor the head temperature. The desired product will distill as a clear, colorless liquid at the target temperature and pressure (e.g., 99-100 °C at 0.6 mmHg).

-

Collect the main fraction in a pre-weighed receiving flask. Once the temperature at the distillation head begins to drop or rise sharply, stop the distillation.

-

The typical yield of the purified product after distillation is in the range of 75-85%.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through analytical techniques.

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~7.3 (m, 5H, Ar-H), 4.7 (t, 1H, -CH(OEt)₂), 4.5 (s, 2H, Ph-CH₂-O), 3.5-3.7 (m, 4H, -O-CH₂-CH₃), 3.5 (d, 2H, -O-CH₂-CH), 1.2 (t, 6H, -O-CH₂-CH₃).

-

FTIR (Neat): Characteristic absorption bands (cm⁻¹): ~3030 (Ar C-H stretch), 2975, 2870 (Aliphatic C-H stretch), 1120, 1060 (strong, C-O ether and acetal stretch).

-

Purity by GC: A single major peak (>95%) should be observed under appropriate chromatographic conditions.

Safety and Handling

-

Sodium Hydride (NaH): Extremely flammable and water-reactive. It liberates flammable hydrogen gas upon contact with water and protic solvents.[7][11] All handling must be done under an inert atmosphere in a fume hood.[6][12] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and nitrile gloves, is mandatory.[7][11][12] In case of fire, use a Class D extinguisher (dry sand, soda ash); DO NOT use water or CO₂.[7][13]

-

2-Bromoacetaldehyde diethyl acetal: This compound is a lachrymator (causes tearing) and should be handled exclusively in a well-ventilated fume hood.[8]

-

General: Standard laboratory safety practices should be followed throughout the procedure.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. EP0572545B1 - Purification of cyclic ketene acetals - Google Patents [patents.google.com]

- 10. US8558034B2 - Reducing acetals during ethanol separation process using high pressure distillation column - Google Patents [patents.google.com]

- 11. nj.gov [nj.gov]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Key Applications of Benzyloxyacetaldehyde Diethyl Acetal in Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of the principal applications of benzyloxyacetaldehyde diethyl acetal in modern organic synthesis. Primarily valued as a stable and versatile precursor to benzyloxyacetaldehyde, this reagent is instrumental in the construction of complex nitrogen-containing heterocyclic scaffolds. This document delves into the mechanistic underpinnings, provides detailed experimental protocols, and presents quantitative data for its key applications, with a particular focus on the synthesis of isoquinoline and tetrahydroisoquinoline frameworks. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who seek to leverage the unique reactivity of this valuable synthetic building block.

Introduction: Unveiling the Synthetic Potential of a Masked Aldehyde

This compound, with the chemical formula C₁₃H₂₀O₃, is a colorless to pale yellow liquid that serves as a crucial intermediate in organic synthesis.[1][2][3] Its structure features a benzyloxy group and a diethyl acetal moiety, the latter of which functions as a masked aldehyde. This acetal protection renders the molecule stable under a variety of conditions, particularly basic and nucleophilic environments, where the corresponding free aldehyde would be prone to undesired reactions such as self-condensation or oxidation.[4][5] The true synthetic utility of this compound is realized upon the in situ or controlled deprotection of the acetal to unveil the reactive aldehyde functionality under acidic conditions. This strategic unmasking allows for its participation in a range of powerful C-N and C-C bond-forming reactions.

This guide will explore the core applications of this reagent, focusing on its pivotal role in the synthesis of heterocyclic compounds that are prevalent in numerous natural products and pharmacologically active molecules.[6][7] We will provide not just the procedural steps, but also the underlying chemical principles that govern these transformations, empowering the synthetic chemist to make informed decisions in their experimental design.

Physicochemical Properties of this compound:

| Property | Value | Reference(s) |

| CAS Number | 42783-78-8 | [8] |

| Molecular Formula | C₁₃H₂₀O₃ | [8] |

| Molecular Weight | 224.30 g/mol | [8] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 99-100 °C at 0.6 mmHg | [3] |

| Density | 0.987 g/mL at 25 °C | [3] |

| Refractive Index | 1.4770-1.4810 at 20 °C | [2] |

| SMILES | CCOC(COCC1=CC=CC=C1)OCC | [8] |

| InChI Key | VTYTZCJKJNWMGA-UHFFFAOYSA-N | [8] |

The Cornerstone Application: Synthesis of Isoquinoline and Tetrahydroisoquinoline Scaffolds

The most significant and well-documented application of this compound lies in its role as a key building block for the synthesis of isoquinoline and 1,2,3,4-tetrahydroisoquinoline ring systems. These structural motifs are at the core of a vast number of alkaloids and synthetic pharmaceuticals exhibiting a wide range of biological activities.[6][9] The journey from this compound to these heterocyclic frameworks typically involves a two-step sequence:

-

Formation of an N-Substituted Aminoacetaldehyde Diethyl Acetal: This is most commonly achieved through the reductive amination of a primary amine with benzyloxyacetaldehyde, which is generated in situ from its diethyl acetal.

-

Intramolecular Cyclization: The resulting N-substituted aminoacetaldehyde diethyl acetal undergoes an acid-catalyzed intramolecular cyclization to form the desired heterocyclic ring.

The two principal named reactions that utilize this strategy are the Pomeranz-Fritsch reaction for the synthesis of isoquinolines and the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines.

The Pomeranz-Fritsch Reaction: A Gateway to Isoquinolines

First reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, the Pomeranz-Fritsch reaction is a powerful method for the synthesis of isoquinolines.[10][11] The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal. In a modified and often more efficient pathway, an N-benzylaminoacetaldehyde diethyl acetal is employed.

Reaction Pathway:

The synthesis begins with the reductive amination of benzaldehyde with aminoacetaldehyde diethyl acetal to furnish N-benzylaminoacetaldehyde diethyl acetal. This intermediate is then subjected to strong acid, which catalyzes both the hydrolysis of the acetal to the corresponding aldehyde and the subsequent intramolecular electrophilic aromatic substitution to form the isoquinoline ring system.[9][12]

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. scribd.com [scribd.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Application of the Asymmetric Pictet-Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C13H20O3 | CID 4321487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 11. Chemicals [chemicals.thermofisher.cn]

- 12. organicreactions.org [organicreactions.org]

Benzyloxyacetaldehyde Diethyl Acetal: A Strategic Precursor in Modern Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Benzyloxyacetaldehyde diethyl acetal, a bifunctional C2 building block, has emerged as a valuable precursor, particularly in the synthesis of complex bioactive molecules. Its utility lies in the clever masking of two distinct functionalities: a hydroxyl group protected as a benzyl ether and an aldehyde masked as a diethyl acetal. This dual protection strategy allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting these sensitive groups. The benzyl ether offers robust protection under a variety of conditions, yet it can be selectively removed, often through mild catalytic hydrogenation methods. Similarly, the diethyl acetal is stable to basic and nucleophilic reagents but can be readily hydrolyzed under acidic conditions to reveal the reactive aldehyde functionality. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound, offering field-proven insights and detailed protocols for its use in the synthesis of high-value compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₀O₃ | [1] |

| Molecular Weight | 224.30 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 99-100 °C at 0.6 mmHg | [2] |

| Density | 0.987 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.478 | [2] |

| CAS Number | 42783-78-8 | [1][2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons (around 4.5 ppm), a triplet for the acetal proton (around 4.7 ppm), multiplets for the ethoxy methylene protons (around 3.5-3.7 ppm), and a triplet for the ethoxy methyl protons (around 1.2 ppm).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit signals for the aromatic carbons, the benzylic carbon, the acetal carbon (around 100-105 ppm), the ether-linked methylene carbon, and the carbons of the ethoxy groups.

-

IR (Neat): The infrared spectrum will be characterized by strong C-O stretching vibrations in the fingerprint region (around 1050-1150 cm⁻¹) and aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, sodium benzyloxide, generated in situ from benzyl alcohol and a strong base like sodium hydride, reacts with a suitable 2-haloacetaldehyde diethyl acetal, such as 2-bromoacetaldehyde diethyl acetal.[4]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

2-Bromoacetaldehyde diethyl acetal[4]

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) under a stream of nitrogen.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous THF to the sodium hydride slurry via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-bromoacetaldehyde diethyl acetal (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Applications as a Precursor in Complex Molecule Synthesis

The strategic value of this compound is best illustrated through its application in the synthesis of complex molecular targets.

Case Study 1: Synthesis of Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. The synthesis of these molecules often requires the stereocontrolled formation of a glycosidic bond between a modified sugar moiety and a nucleobase. Benzyloxyacetaldehyde and its acetal derivatives have been utilized as key precursors for the construction of the modified sugar component.

In a seminal work by Norbeck and coworkers, benzyloxyacetaldehyde dimethyl acetal was employed in the synthesis of (±)-dioxolane-T, a novel 2',3'-dideoxynucleoside prototype with anti-HIV activity. A similar strategy can be envisioned using the diethyl acetal derivative. The general approach involves the coupling of the protected C2-aldehyde equivalent with a suitable three-carbon unit, followed by cyclization and introduction of the nucleobase.

Experimental Protocol: Synthesis of a Dioxolane Nucleoside Analogue (Representative)

This protocol is a representative example based on the chemistry described by Norbeck et al.

Materials:

-

This compound

-

Methyl glycerate

-

p-Toluenesulfonic acid (catalytic amount)

-

Silylated thymine

-

Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate)

-

Anhydrous solvents (e.g., toluene, acetonitrile)

Procedure:

-

Formation of the Dioxolane Ring: In a round-bottom flask, dissolve this compound and methyl glycerate (1.0 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol and water.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture, neutralize the acid with a mild base (e.g., triethylamine), and concentrate under reduced pressure.

-

Purify the resulting dioxolane intermediate by column chromatography.

-

Glycosylation: In a separate, flame-dried flask under a nitrogen atmosphere, dissolve the purified dioxolane intermediate in anhydrous acetonitrile.

-

Add silylated thymine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C and add the Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate) dropwise.

-

Allow the reaction to warm to room temperature and stir until the coupling is complete as indicated by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

The crude nucleoside analogue can be purified by column chromatography.

Strategic Deprotection

The utility of this compound as a synthetic precursor is fully realized upon the selective removal of its protecting groups to unmask the desired functionalities.

Unmasking the Aldehyde: Acetal Hydrolysis

The diethyl acetal is readily cleaved under acidic conditions to reveal the parent aldehyde. This transformation is typically high-yielding and can be achieved with a variety of protic or Lewis acids.

Mechanism: The acid-catalyzed hydrolysis of an acetal is a reversible process. Protonation of one of the alkoxy oxygens converts it into a good leaving group (an alcohol). The resulting oxonium ion is then attacked by water, leading to a hemiacetal intermediate. Subsequent protonation of the remaining alkoxy group and elimination of a second molecule of alcohol, followed by deprotonation, yields the aldehyde. To drive the equilibrium towards the aldehyde, an excess of water is typically used.

Experimental Protocol: Acetal Deprotection

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in a mixture of THF and water.

-

Add a catalytic amount of 1M HCl.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford benzyloxyacetaldehyde.

Cleavage of the Benzyl Ether

The benzyl ether can be removed under various conditions, with catalytic transfer hydrogenation being a particularly mild and efficient method. This technique avoids the use of high-pressure hydrogen gas and is often compatible with other sensitive functional groups.

Mechanism: In catalytic transfer hydrogenation, a hydrogen donor (e.g., cyclohexene, formic acid, or ammonium formate) transfers hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C). The benzyl group is hydrogenolyzed, yielding the free alcohol and toluene as a byproduct.

Experimental Protocol: Benzyl Ether Deprotection

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Cyclohexene

-

Ethanol

-

Celite

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add cyclohexene (a significant excess).

-

Carefully add 10% Pd/C to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product.

Safety and Handling

This compound is harmful if swallowed.[2] It is combustible and should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound stands out as a highly versatile and strategically important precursor in organic synthesis. Its dual-protected nature allows for the sequential or simultaneous unmasking of a hydroxyl and an aldehyde group, providing chemists with a powerful tool for the construction of complex molecular architectures. The reliable methods for its synthesis and the mild conditions for its deprotection make it an attractive building block for the synthesis of pharmaceuticals, natural products, and other high-value chemical entities. A thorough understanding of its properties and reaction chemistry, as outlined in this guide, will undoubtedly facilitate its broader application in innovative synthetic endeavors.

References

An In-Depth Technical Guide to Benzyloxyacetaldehyde Diethyl Acetal: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxyacetaldehyde diethyl acetal is a valuable organic compound that serves as a versatile intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring a protected aldehyde in the form of a diethyl acetal and a benzyl ether, offers a unique combination of stability and reactivity, making it an ideal building block for multi-step synthetic strategies. The acetal moiety masks the reactive aldehyde, preventing unwanted side reactions under various conditions, while the benzyl group can be readily cleaved, allowing for the introduction of a hydroxyl group at a later stage. This guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols, mechanistic insights, and its applications in modern organic chemistry.

Historical Context and Discovery

The specific discovery of this compound is not prominently documented in seminal historical publications. Its emergence is intrinsically linked to the development of one of the cornerstones of organic chemistry: the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction provided a general and reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[1][2] The Williamson ether synthesis was pivotal in confirming the structure of ethers and has since become a fundamental transformation in organic synthesis.[1]

The synthesis of this compound is a direct application of this century-and-a-half-old reaction. The conceptual framework for its preparation would have been in place following Williamson's discovery, with its actual first synthesis likely occurring as the need for such a bifunctional building block arose in synthetic campaigns. The history of this compound is therefore not one of a singular discovery but rather an embodiment of the power and versatility of a foundational organic reaction.

Synthesis of this compound

The most logical and widely employed method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of sodium benzyloxide with a suitable 2-haloacetaldehyde diethyl acetal, typically 2-bromoacetaldehyde diethyl acetal.

Part 1: Preparation of Precursors

a) Sodium Benzyloxide

Sodium benzyloxide is typically prepared in situ by the reaction of benzyl alcohol with a strong base, such as sodium metal or sodium hydride. The use of sodium metal in anhydrous diethyl ether or THF is a common laboratory-scale procedure.

-

Causality of Experimental Choices: The choice of an anhydrous solvent is critical to prevent the quenching of the highly reactive sodium metal and the resulting alkoxide. Diethyl ether and THF are excellent choices due to their inertness and ability to solvate the resulting alkoxide.

b) Bromoacetaldehyde Diethyl Acetal

Bromoacetaldehyde diethyl acetal is a key electrophile in this synthesis. It can be prepared through several methods, with a common laboratory procedure involving the bromination of vinyl acetate followed by acetalization with ethanol.[3]

-

Causality of Experimental Choices: The bromination of the double bond of vinyl acetate provides the bromo-functionalized backbone. The subsequent reaction with an excess of ethanol in the presence of an acid catalyst leads to the formation of the stable diethyl acetal, protecting the aldehyde functionality.

Part 2: Williamson Ether Synthesis of this compound

The core of the synthesis involves the SN2 reaction between the nucleophilic sodium benzyloxide and the electrophilic bromoacetaldehyde diethyl acetal.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Acyclic Nucleoside Analogues Using Benzyloxyacetaldehyde Diethyl Acetal

Introduction: The Significance of Acyclic Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1][2] By mimicking natural nucleosides, these molecules can interfere with viral replication and cell proliferation.[3] Acyclic nucleoside analogues, which lack the furanose ring of natural nucleosides, represent a significant class of these therapeutic agents. Their structural modification allows for unique interactions with viral enzymes, often leading to potent and selective inhibition. A prime example is Ganciclovir, an acyclic analogue of guanosine, widely used in the treatment of cytomegalovirus (CMV) infections.[4][5]

The synthesis of these molecules is a critical area of research in medicinal chemistry. A key challenge lies in the stereocontrolled construction of the bond between the heterocyclic base and the acyclic side-chain.[6][7] This guide provides a detailed protocol for the synthesis of acyclic nucleoside analogues using benzyloxyacetaldehyde diethyl acetal as a versatile starting material for the acyclic portion.

Strategic Approach: Leveraging this compound

This compound is an excellent starting material for the synthesis of the acyclic side-chain of nucleoside analogues. The diethyl acetal serves as a stable protecting group for the reactive aldehyde functionality, while the benzyl ether protects the hydroxyl group. This dual protection allows for selective manipulation of the molecule during the synthetic sequence.

Our synthetic strategy involves three key stages:

-

Activation of the Acyclic Precursor: Transformation of the diethyl acetal into a reactive species suitable for coupling with a nucleobase.

-

N-Glycosylation via Vorbrüggen Reaction: The Lewis acid-catalyzed coupling of the activated acyclic side-chain with a silylated nucleobase.[8][9]

-

Deprotection: Removal of the protecting groups to yield the final acyclic nucleoside analogue.

This approach offers a convergent and flexible route to a variety of acyclic nucleoside analogues, as different nucleobases can be introduced in the glycosylation step.

Reaction Schematics and Workflow

Overall Synthetic Pathway

The following diagram illustrates the general synthetic route from this compound to a generic acyclic nucleoside analogue.

Caption: General synthetic pathway for acyclic nucleoside analogues.

Experimental Workflow

The following flowchart outlines the key experimental stages of the synthesis.

Caption: Experimental workflow for the synthesis.

Detailed Protocols

PART 1: Preparation of the Activated Acyclic Side-Chain (2-Benzyloxy-1-acetoxyethane)

Rationale: The diethyl acetal is a stable protecting group that needs to be converted into a more reactive species for the Vorbrüggen glycosylation. A common strategy is to generate an acetate, which can act as a leaving group upon activation with a Lewis acid.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound | 224.30 | 10.0 | 2.24 g |

| Acetic Anhydride | 102.09 | 20.0 | 1.89 mL |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.5 | 95 mg |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL |

| Saturated aq. NaHCO₃ solution | - | - | 2 x 25 mL |

| Brine | - | - | 25 mL |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a stirred solution of this compound (10.0 mmol) in anhydrous dichloromethane (50 mL) at 0 °C under an inert atmosphere (N₂ or Ar), add acetic anhydride (20.0 mmol).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (25 mL).

-

Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution (25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-benzyloxy-1-acetoxyethane.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure activated side-chain.

PART 2: Silylation of the Nucleobase (e.g., Uracil)

Rationale: Silylation of the nucleobase increases its solubility in organic solvents and enhances its nucleophilicity for the subsequent coupling reaction.[10]

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| Uracil | 112.09 | 12.0 | 1.34 g |

| Hexamethyldisilazane (HMDS) | 161.40 | 36.0 | 6.8 mL |

| Chlorotrimethylsilane (TMSCl) | 108.64 | 1.2 | 0.15 mL |

| Toluene, anhydrous | - | - | 50 mL |

Procedure:

-

Suspend uracil (12.0 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

-

Add hexamethyldisilazane (HMDS) (36.0 mmol) and a catalytic amount of chlorotrimethylsilane (TMSCl) (1.2 mmol).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the solvent and excess reagents under reduced pressure to obtain the persilylated uracil as a viscous oil or solid. Use this directly in the next step without further purification.

PART 3: Vorbrüggen N-Glycosylation

Rationale: This is the key C-N bond-forming reaction. A Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to activate the acyclic acetate, which is then attacked by the silylated nucleobase.[8][11]

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Benzyloxy-1-acetoxyethane | 180.20 | 10.0 | 1.80 g |

| Persilylated Uracil | - | ~12.0 | From Part 2 |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 222.26 | 12.0 | 2.2 mL |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL |

| Saturated aq. NaHCO₃ solution | - | - | 25 mL |

| Brine | - | - | 25 mL |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-